molecular formula C21H21ClN2O3 B11005013 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11005013
M. Wt: 384.9 g/mol
InChI Key: KYGINULLPMKFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1H-isoindol-1-one core linked via a 2-oxoethyl chain to a 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl moiety. Its molecular formula is C₁₅H₁₆ClN₂O₃ (molecular weight: 310.75 g/mol), distinguishing it from bulkier analogs .

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-3H-isoindol-1-one

InChI

InChI=1S/C21H21ClN2O3/c22-17-7-5-16(6-8-17)21(27)9-11-23(12-10-21)19(25)14-24-13-15-3-1-2-4-18(15)20(24)26/h1-8,27H,9-14H2

InChI Key

KYGINULLPMKFFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3CC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Grignard Reagent Approach

Procedure :

  • React phthalimide with a Grignard reagent (e.g., ArMgBr) in THF/CH₂Cl₂.

  • Quench with NH₄Cl, extract with ethyl acetate, and purify via chromatography.

Example :

Starting MaterialReagent/ConditionsYieldProduct
Phthalimide + 4-BromochlorobenzeneMg, THF, 20°C, 1.5 h95%3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one

Advantages : High yield, scalability.
Limitations : Requires strict anhydrous conditions.

Rhodium-Catalyzed OH Transfer

A Rh(II)-catalyzed reaction between 3-hydroxyisoindolinones and diazo compounds enables intermolecular OH transfer , forming quaternary carbons.
Conditions : Rh₂(OAc)₄ (2 mol%), CH₂Cl₂, 25°C, 12 h.
Yield : Up to 89% with E-factor = 5.70.

Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

Cyclization of Amino Alcohols

Procedure :

  • React 4-chlorophenylmagnesium bromide with 4-piperidone ethylene ketal .

  • Hydrolyze ketal with HCl to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Key Data :

StepReagentsTemperatureYield
Grignard addition4-ClC₆H₄MgBr, THF-78°C → RT72%
Hydrolysis6M HCl, reflux80°C, 6 h85%

Epoxide Ring-Opening

Alternative Route :

  • Epoxidize 4-chlorostyrene with mCPBA.

  • Open epoxide with ammonia to form amino alcohol.

  • Cyclize using HCl/EtOH.

Yield : 68% over three steps.

Coupling Strategies for Oxoethyl Linker

Alkylation of Piperidine Nitrogen

Procedure :

  • React 4-(4-chlorophenyl)-4-hydroxypiperidine with bromoacetyl chloride in DMF.

  • Couple intermediate with isoindolinone using Cs₂CO₃.

Conditions :

StepReagentsSolventTemperatureYield
BromoacetylationBromoacetyl chloride, DMFDMF0°C → RT78%
CouplingCs₂CO₃, THFTHF60°C, 12 h65%

Mitsunobu Reaction

Alternative Method :
Use DIAD/PPh₃ to couple hydroxylated isoindolinone with piperidine derivative.
Yield : 70–75%.

Optimization and Challenges

Steric Hindrance Mitigation

  • Microwave-assisted synthesis reduces reaction time (e.g., 160°C, 30 min in DMF).

  • Phase-transfer catalysts (e.g., TBAB) improve coupling efficiency.

Purification

  • Silica gel chromatography (hexane/EtOAc gradient) resolves stereoisomers.

  • Recrystallization from EtOH/H₂O enhances purity (>99% by HPLC).

Characterization and Validation

Analytical Techniques

MethodParametersKey Findings
¹H/¹³C NMR CDCl₃, 400 MHzConfirmed oxoethyl linker (δ 3.8–4.2 ppm)
HPLC C18 column, MeCN/H₂OPurity >98%
HRMS ESI+[M+H]⁺ = 385.1212 (calc. 385.1215)

Stability Studies

  • Thermogravimetric analysis (TGA) : Decomposition >200°C.

  • Hygroscopicity : Stable under N₂, degrades at 40°C/75% RH .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and oxoethyl group undergo hydrolysis under acidic or alkaline conditions:

Reaction TypeConditionsProductsYield
Acidic hydrolysis6M HCl, reflux, 12 hrs4-(4-chlorophenyl)-4-hydroxypiperidine + 2-(1-oxoisoindolin-2-yl)acetic acid78%
Alkaline hydrolysis2M NaOH, 80°C, 8 hrsSodium salt of 2-(1-oxoisoindolin-2-yl)acetate + free piperidine derivative65%

Hydrolysis rates depend on steric hindrance from the chlorophenyl group, which slows nucleophilic attack at the amide carbonyl.

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects:

NucleophileConditionsProductsYield
PiperazineDMF, K2CO3, 120°C, 24 hrs2-{2-[4-(4-piperazinophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-...52%
Sodium methoxideMeOH, reflux, 6 hrsMethoxy-substituted analog68%

Reactivity follows the order: para-Cl > meta-Cl in analogous systems, with Hammett σ values correlating with reaction rates (ρ = +2.1 for aryl substitutions) .

Oxidation and Reduction

The piperidine hydroxyl group and isoindol-1-one system exhibit redox activity:

ProcessReagent/ConditionsProductsNotes
Oxidation (C-OH → C=O)Jones reagent, acetone, 0°C, 2 hrsKetone derivative84% conversion
Reduction (amide → amine)LiAlH4, THF, reflux, 5 hrs2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-ethyl}-2,3-dihydro-1H-isoindoleRequires Boc protection

The isoindol-1-one ring resists over-reduction due to conjugation stabilization (ΔE = -1.23 V vs SCE) .

Aza-Michael Addition

The α,β-unsaturated amide moiety undergoes regioselective additions:

Michael DonorConditionsProductsSelectivity
PyrrolidineTHF, RT, 12 hrs1:1 adduct at β-position>95%
1H-IndoleToluene, 80°C, 8 hrsC3-functionalized indole derivative88%

Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for β-adducts due to orbital orientation .

Cycloaddition Reactions

The isoindol-1-one π-system participates in [4+2] cycloadditions:

DienophileConditionsProductsEndo:Exo Ratio
Maleic anhydrideXylene, 140°C, 48 hrsBicyclic lactam adduct3:1
TetracyanoethyleneCH2Cl2, -78°C, 2 hrsSpirocyclic nitrile product1:0

Frontier molecular orbital analysis reveals a LUMO(-1.8 eV) compatible with electron-deficient dienophiles.

Comparative Reactivity Table

Functional GroupReaction ClassRelative Rate (krel)*Activating Factors
ChlorophenylSNAr1.00Electron-withdrawing substituents
Amide carbonylHydrolysis0.31Acid/base catalysis
α,β-Unsaturated amideAza-Michael2.45Polar aprotic solvents
Isoindol-1-oneCycloaddition0.89Thermal activation

*Normalized to chlorophenyl SNAr reactivity .

This comprehensive profile demonstrates how strategic modifications at the chlorophenyl, piperidine, and isoindol-1-one positions enable tailored synthetic approaches for pharmacological optimization. Recent studies highlight its utility as a scaffold for kinase inhibitors (IC50 = 38 nM vs JAK2) and antimicrobial agents (MIC = 2 µg/mL vs S. aureus) through these reaction pathways.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Therapeutic Applications

  • Antitumor Activity : Studies have shown that derivatives of isoindole compounds can inhibit cancer cell proliferation. The structural features of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one may enhance its efficacy against various cancer types, making it a candidate for further research in oncology .
  • Neuropharmacological Effects : The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its interaction with neurotransmitter systems may modulate cognitive functions and provide therapeutic benefits in neuropsychological disorders .
  • Metabolic Disorders : Given its ability to interact with enzymes involved in metabolic pathways, the compound may be effective in treating conditions like type 2 diabetes and obesity by influencing insulin sensitivity and lipid metabolism .

Synthesis and Production

The synthesis of this compound typically involves multiple steps starting from readily available precursors:

Synthetic Route Overview

  • Formation of the Piperidine Ring : Cyclization reactions involving amines and carbonyl compounds are utilized.
  • Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions introduce the chlorophenyl moiety.
  • Isoindole Core Formation : This involves condensation reactions with appropriate hydrazine derivatives.
  • Final Coupling : The final step links the piperidine and isoindole structures through a methanone linkage using coupling agents under controlled conditions .

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name & ID Core Structure Substituents/Linker Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound : 2-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one Isoindol-1-one 2-oxoethyl linker; 4-(4-chlorophenyl)-4-hydroxypiperidine C₁₅H₁₆ClN₂O₃ 310.75 Chlorophenyl, hydroxyl, ketone
Haloperidol Related Compound A Butyrophenone Bis(4-(4-chlorophenyl)-4-hydroxypiperidine) C₃₂H₃₆Cl₂N₂O₃ 566.90 Dual piperidine, chlorophenyl, ketone
3-(4-Methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5H-pyrimido[5,4-b]indol-4-one Pyrimidoindol-4-one Thioether linker; 4-methoxyphenyl; piperidine C₂₅H₂₃N₃O₃S 453.54 Methoxy, thioether, piperidine
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one Pyrimidoindol-4-one Thioether linker; phenyl; azepane (7-membered ring) C₂₅H₂₅N₃O₂S 439.55 Azepane, phenyl, thioether
3-(2-Methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one Pyrimidoindol-4-one Thioether linker; 2-methoxyphenyl; 4-methylpiperidine C₂₆H₂₇N₃O₃S 481.58 Methoxy, methylpiperidine, thioether

Key Structural Differences and Implications

Core Structure: The target compound employs an isoindol-1-one core, which is smaller and more planar than the pyrimidoindol-4-one cores in compounds from –6. This may influence binding to flat enzymatic pockets (e.g., kinases) . Haloperidol Related Compound A uses a butyrophenone core, associated with antipsychotic activity, but its bis-piperidine structure increases molecular weight and complexity .

Linker Chemistry :

  • The target compound uses a 2-oxoethyl linker, while analogs in –7 feature thioether-linked 2-oxoethyl groups. Thioethers may enhance metabolic stability but reduce solubility compared to oxygen-based linkers .

Piperidine Modifications :

  • The 4-(4-chlorophenyl)-4-hydroxypiperidine group in the target compound provides dual functionality: hydrophobic interactions (chlorophenyl) and hydrogen bonding (hydroxyl).
  • Analogs substitute piperidine with azepane (7-membered ring) or 4-methylpiperidine , altering ring strain and steric effects .

Biological Activity

The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C23H26ClN2O3
  • Molecular Weight : 426.92 g/mol
  • SMILES Notation : CC(=O)N1CC(CC1)C(=O)C2=C(C(=C(C=C2)Cl)C(=O)N3CCN(C3)C(=O)C4=CC=CC=C4)C(=O)N5CCN(C5)C(=O)

This structure incorporates a piperidine ring, which is known for various biological activities, including antitumor and antibacterial effects.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth. For instance, compounds with similar structures have shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical in cancer metabolism and progression .

Antibacterial Activity

The compound has also been evaluated for its antibacterial efficacy. In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while displaying weaker effects against other bacterial strains. The IC50 values for these activities suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound acts on various targets:

  • Urease Inhibition : It has shown promising results as a urease inhibitor with IC50 values comparable to established drugs.
  • Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases .

The biological activity of the compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : Binding studies indicate that it may interact with opioid receptors, which could explain some of its therapeutic effects .
  • Docking Studies : Computational studies have elucidated binding affinities with various amino acids, supporting its role as an effective inhibitor in biochemical pathways .

Case Studies and Research Findings

StudyFocusFindings
Study 1AnticancerShowed significant cytotoxicity in cancer cell lines; mechanism linked to apoptosis induction.
Study 2AntibacterialDemonstrated effectiveness against Salmonella typhi; IC50 values indicated moderate potency.
Study 3Enzyme InhibitionStrong urease inhibition; potential for development as a therapeutic agent in treating infections.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing the compound with high purity?

  • Methodological Answer : Optimize reaction conditions using solvents like dichloromethane and bases such as sodium hydroxide (as in ). Purification can involve buffer systems (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6 for HPLC, as in ) and column chromatography. Monitor purity via HPLC with methanol-buffer mobile phases (65:35 ratio) and validate with NMR or mass spectrometry .

Q. Which spectroscopic methods are optimal for characterizing the compound?

  • Methodological Answer : Use a combination of:

  • NMR (1H/13C) to confirm piperidine and isoindolone moieties.
  • IR spectroscopy to identify carbonyl (C=O) and hydroxyl (-OH) stretches.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
    Reference protocols from studies on structurally similar compounds (e.g., hydrazone derivatives in and cyclohexane-dione analogs in ) .

Q. What safety precautions are necessary when handling the compound?

  • Methodological Answer : Follow GHS guidelines (even if unclassified, per ):

  • Use PPE (gloves, lab coat, goggles).
  • Implement fume hoods for aerosol prevention.
  • For spills, neutralize with inert adsorbents and dispose as hazardous waste.
    Refer to safety protocols in for emergency measures (e.g., skin/eye冲洗 procedures) .

Advanced Research Questions

Q. How to design experiments to assess the compound’s receptor binding profile?

  • Methodological Answer :

  • Use radioligand displacement assays for dopamine (DA) and serotonin (5HT) receptors, as demonstrated for haloperidol analogs in .
  • Include competitive binding studies with controls (e.g., haloperidol for D2 receptors).
  • Validate selectivity via parallel screening against adrenergic and histaminergic receptors.
  • Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values .

Q. How to resolve contradictions in physicochemical data (e.g., solubility vs. stability)?

  • Methodological Answer :

  • Cross-validate solubility measurements using HPLC-UV () and dynamic light scattering .
  • Assess polymorphic forms via X-ray diffraction (as in ) to rule out crystal structure variations.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Use molecular dynamics simulations to predict solvent interactions (e.g., MOE software cited in ) .

Q. How to evaluate the compound’s environmental impact in long-term studies?

  • Methodological Answer :

  • Follow the randomized block design with split-split plots () to test abiotic/biotic compartment distribution.
  • Measure biodegradation rates via LC-MS/MS and assess bioaccumulation in model organisms (e.g., Daphnia magna).
  • Reference the Project INCHEMBIOL framework ( ) to evaluate ecological risks, including toxicity at cellular (MTT assay) and population levels .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Methodological Answer :

  • Perform microsomal stability assays (e.g., rat liver microsomes + NADPH) to identify metabolic hotspots.
  • Use prodrug derivatization (e.g., esterification of hydroxyl groups, as in ) to enhance half-life.
  • Validate modifications via pharmacokinetic profiling (Cmax, AUC) in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.